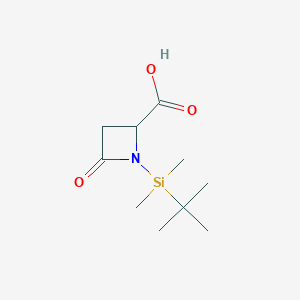![molecular formula C5H2BrClN4 B11876449 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11876449.png)
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the oxidative cyclization of pyrimidinylhydrazines with aryl aldehydes. One common method employs iodobenzene diacetate as the oxidizing agent in methanol . This reaction proceeds under mild conditions and offers good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high purity and yield. The use of hypervalent iodine reagents, such as iodobenzene diacetate, is favored due to their low toxicity and ease of handling .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: Utilizes reagents like iodobenzene diacetate.
Substitution: Involves nucleophilic substitution reactions where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit diverse biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound fits into the active site of CDK2 through hydrogen bonding interactions, disrupting the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine stands out due to its unique substitution pattern, which imparts distinct biological activities. Its combination of bromine and chlorine atoms enhances its reactivity and potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C5H2BrClN4 |
|---|---|
Molekulargewicht |
233.45 g/mol |
IUPAC-Name |
8-bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-8-5(7)11-2-9-10-4(3)11/h1-2H |
InChI-Schlüssel |
OGNYGANULBMANA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NN=CN2C(=N1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876371.png)




![Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate](/img/structure/B11876409.png)



![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)

![{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B11876434.png)


